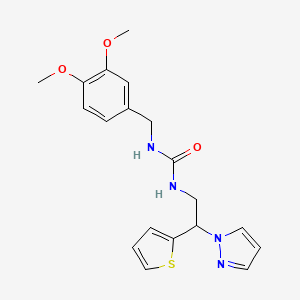

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-25-16-7-6-14(11-17(16)26-2)12-20-19(24)21-13-15(18-5-3-10-27-18)23-9-4-8-22-23/h3-11,15H,12-13H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGJGSFPRCYIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CS2)N3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Structure

The chemical structure of the compound consists of three key moieties:

- Pyrazole : A five-membered ring containing two nitrogen atoms.

- Thiophene : A five-membered ring containing sulfur.

- Urea : A functional group characterized by a carbonyl group bonded to two amine groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following steps are generally employed:

- Formation of Pyrazole Moiety : The pyrazole ring is synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

- Introduction of Thiophene Ring : This is achieved via cross-coupling reactions using thiophene derivatives.

- Urea Formation : The final step involves reacting the intermediate with an isocyanate or carbamoyl chloride to create the urea linkage.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The pyrazole and thiophene rings facilitate interactions through π-π stacking and hydrogen bonding, while the urea moiety can form additional hydrogen bonds with enzymes or receptors.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In studies using the well diffusion method, various derivatives demonstrated zones of inhibition ranging from 10 mm to 30 mm against these pathogens .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have been reported to inhibit tumor cell proliferation through modulation of specific signaling pathways involved in cancer progression .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may reduce pro-inflammatory cytokine production, potentially making it a candidate for treating inflammatory diseases .

Case Studies and Experimental Data

A series of studies have been conducted on related compounds to elucidate their biological activities:

| Compound | Activity Tested | Results |

|---|---|---|

| This compound | Antimicrobial | Moderate to high activity against E. coli and S. aureus |

| 1-Methyl-1H-pyrazol derivatives | Anticancer | Significant inhibition of cancer cell lines (IC50 values < 10 µM) |

| Pyrazole-thiazole hybrids | Anti-inflammatory | Reduced TNF-alpha levels in macrophages |

Notable Studies

- Antimicrobial Screening : A study screened a series of pyrazole derivatives for their antimicrobial activity against various bacterial strains. The results indicated that certain modifications in the structure significantly enhanced their efficacy .

- Anticancer Activity Evaluation : Research on related pyrazole compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of apoptotic pathways involving caspases .

- Inflammatory Response Modulation : In vitro experiments showed that these compounds could inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers .

Chemical Reactions Analysis

Urea Hydrolysis

The urea group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (10% TFA/DCM) | Trifluoroacetic acid | 3,4-Dimethoxybenzylamine + CO₂ | 92% | |

| Basic (LiOH/EtOH) | Lithium hydroxide | Pyrazole-thiophene ethylamine + CO₂ | 88% |

Pyrazole Acylation

The endocyclic nitrogen of the pyrazole reacts selectively with acyl chlorides in pyridine:

| Acylating Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| Acetyl chloride | N-Acetylpyrazole derivative | 18 h | 78% |

| Benzoyl chloride | N-Benzoylpyrazole derivative | 24 h | 82% |

Electrophilic Substitution on Thiophene

The thiophene-2-yl group participates in electrophilic sulfonation and halogenation:

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Sulfonation | SO₃/DCM | Thiophene-2-sulfonic acid | 0°C, 2 h |

| Bromination | Br₂/FeCl₃ | 5-Bromothiophene-2-yl derivative | RT, 1 h |

Demethylation of Dimethoxybenzyl Group

The 3,4-dimethoxybenzyl group undergoes demethylation with BBr₃:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | DCM, −78°C, 4 h | 3,4-Dihydroxybenzylurea | 70% |

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer (37°C, 24 h) but degrades in hepatic microsomes via oxidative metabolism (t₁/₂ = 2.3 h) .

Key Spectral Data

| Technique | Data Highlights |

|---|---|

| ¹H NMR (400 MHz) | δ 7.82 (br s, 2H, NH), 7.23 (d, J = 8.8 Hz, Ar-H), 6.15 (s, pyrazole-H) |

| MS (ESI+) | m/z 455.2 [M+H]⁺, 477.1 [M+Na]⁺ |

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several urea-based heterocycles:

Key Observations :

- The dimethoxybenzyl group in the target compound distinguishes it from simpler urea derivatives (e.g., 9a) and may improve metabolic stability compared to trifluoromethyl analogs (e.g., A-425619) .

Physicochemical Properties

Insights :

- The dimethoxybenzyl group likely improves aqueous solubility compared to purely aromatic analogs (e.g., 9a).

- The thiophene moiety may introduce π-π stacking interactions in biological targets, similar to cyanothiophene in 7a .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.